molecular formula C8H5N3O4 B1322849 2-Methyl-3,5-dinitrobenzonitrile CAS No. 948-31-2

2-Methyl-3,5-dinitrobenzonitrile

Cat. No.: B1322849
CAS No.: 948-31-2
M. Wt: 207.14 g/mol
InChI Key: FJPAWDYXHVKZRC-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4. It is characterized by a benzene ring substituted with a methyl group, two nitro groups at the 3 and 5 positions, and a nitrile group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3,5-dinitrobenzonitrile can be synthesized through a multi-step process. One common method involves the nitration of 2-methylbenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or hydroxides.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 2-Methyl-3,5-diaminobenzonitrile.

    Substitution: 2-Methyl-3,5-dinitrobenzamide.

    Oxidation: 2-Carboxy-3,5-dinitrobenzonitrile.

Scientific Research Applications

2-Methyl-3,5-dinitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro groups can undergo redox reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects, depending on the context of the reaction.

Comparison with Similar Compounds

    Benzonitrile: A simpler analogue with a single nitrile group and no nitro or methyl substituents.

    3,5-Dinitrobenzonitrile: Lacks the methyl group present in 2-methyl-3,5-dinitrobenzonitrile.

    2-Methylbenzonitrile: Lacks the nitro groups present in this compound.

Uniqueness: this compound is unique due to the presence of both nitro and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPAWDYXHVKZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629765
Record name 2-Methyl-3,5-dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-31-2
Record name 2-Methyl-3,5-dinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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